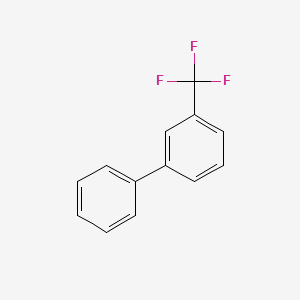

3-(Trifluoromethyl)biphenyl

Description

Significance of Fluorinated Aromatic Scaffolds in Modern Organic Synthesis and Materials Science

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern chemical research. numberanalytics.comnih.gov Fluorinated aromatic scaffolds are of particular interest due to the unique properties imparted by the highly electronegative fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, which confers exceptional thermal stability and resistance to chemical and metabolic degradation. nih.gov This stability is highly desirable in the development of robust materials and pharmaceuticals.

The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and bioavailability of a molecule. youtube.comcore.ac.uk In materials science, fluorination is a key strategy for creating advanced materials with tailored properties, including enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.comnumberanalytics.com These materials find applications in diverse fields, from high-performance fluoropolymers in aerospace to specialized liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgman.ac.uk

Historical and Current Perspectives on Biphenyl (B1667301) Derivatives in Advanced Chemical Research

Biphenyl derivatives, characterized by two phenyl rings linked by a single bond, have a long and rich history in chemical research, dating back to the 19th century. rsc.org Initially isolated from natural sources like coal tar, the synthesis of biphenyls has evolved significantly with the development of powerful cross-coupling reactions such as the Suzuki-Miyaura, Ullmann, and Grignard reactions. rsc.orgarabjchem.org

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of biological activities, including antihypertensive and anti-inflammatory properties. arabjchem.orgbiosynce.comresearchgate.net The versatility of the biphenyl core allows for the introduction of various substituents to fine-tune its steric and electronic properties, thereby influencing its interaction with biological targets. In materials science, biphenyl derivatives are fundamental building blocks for liquid crystals, fluorescent layers in OLEDs, and advanced polymers. rsc.orgarabjchem.org The compound 3-(Trifluoromethyl)biphenyl merges the advantageous properties of both the fluorinated aromatic scaffold and the biphenyl core, making it a subject of significant interest in advanced chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEZJIBNKVIUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396619 | |

| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-04-1 | |

| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethyl Biphenyl and Its Derivatives

Carbon-Carbon Bond Forming Reactions for Biphenyl (B1667301) Core Construction

The creation of the central carbon-carbon bond between the two phenyl rings is a critical step in the synthesis of 3-(trifluoromethyl)biphenyl. Various metal-catalyzed cross-coupling reactions have proven to be highly effective for this transformation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis. nobelprize.org These methods generally offer high yields, broad functional group tolerance, and mild reaction conditions. nobelprize.orgacs.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orglibretexts.org This reaction is widely used for the synthesis of biphenyls due to the commercial availability, stability, and low toxicity of the boronic acid reagents. libretexts.orgnih.gov The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of a (3-trifluoromethyl)phenyl derivative with a phenylboronic acid, or vice versa.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: libretexts.orgyoutube.com

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., a brominated or iodinated trifluoromethylbenzene) to form a palladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: The organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium(II) complex, a process often facilitated by a base. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Scope Expansion: Research has focused on expanding the scope of the Suzuki-Miyaura coupling to include more challenging substrates. nih.govacs.org This includes the use of sterically hindered aryl halides and a wider variety of boronic acids and their derivatives, such as potassium heteroaryltrifluoroborates. nih.govrsc.org The development of highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, has been crucial in overcoming previous limitations and enabling the coupling of a broad range of substrates under a single set of reaction conditions. nih.gov For instance, advancements have allowed for the coupling of water-soluble alkyl halides with aryl boronic acids under mild, fully aqueous conditions. acs.org The reaction's scope has also been extended to include various functionalized aryl halides and arylboronic acids, as well as heteroaryl substrates. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / 4-aminobenzoic acid | K₂CO₃ | Ethanol/Water | Good to Excellent | researchgate.net |

| Aryl Halide | Potassium Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos | - | - | Good to Excellent | nih.gov |

| Water-soluble Alkyl Halide | Aryl Boronic Acid | Na₂PdCl₄ / TXPTS | - | Water | High | acs.org |

| Di-ortho-substituted Aryl Halide | Secondary Alkylboronic Acid | Pd-AntPhos | - | Toluene | High | rsc.org |

While the Suzuki-Miyaura coupling is prominent, other palladium-catalyzed reactions are also valuable for biphenyl synthesis. The Heck reaction , for example, involves the coupling of an aryl halide with an alkene. Although not a direct route to biphenyls in its classic form, variations and tandem reactions can lead to the desired scaffold. researchgate.net The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc compounds. libretexts.orgresearchgate.net These reactions, along with the Suzuki coupling, share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Another approach involves the use of arenediazonium salts as electrophilic coupling partners, which can react under mild, ambient temperature conditions with simple palladium pre-catalysts. thieme.de

Copper-Mediated Coupling Processes (e.g., Ullmann Coupling)

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biphenyls through the copper-catalyzed coupling of two molecules of an aryl halide. acs.orgoperachem.com The reaction is typically performed at high temperatures with an excess of copper powder. organic-chemistry.orgchempedia.info While effective, these harsh conditions can limit its applicability. chempedia.info

Modern variations of the Ullmann reaction have been developed to proceed under milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The scope of the Ullmann coupling has been expanded to include a variety of aryl halides with both electron-withdrawing and electron-donating substituents. operachem.com The development of ligand-assisted copper-catalyzed cross-coupling reactions has significantly improved the efficiency and substrate scope, allowing for the synthesis of complex biaryls. acs.org For instance, the use of ligands like ethylene (B1197577) glycol can promote the coupling of various functionalized arylating agents. acs.org

Alternative Metal-Catalyzed and Metal-Free Approaches

While palladium and copper catalysis dominate the field, alternative methods are continuously being explored. Iron-based catalysts with N-heterocyclic carbene ligands have shown promise in Suzuki-type couplings of aryl chlorides with arylboronic esters. researchgate.net

In recent years, there has been growing interest in developing metal-free synthetic routes. One such approach involves the thermal generation of aryl radicals from triarylbismuthines in the air, which can then react with bis(pinacolato)diboron (B136004) to form arylboronates, key precursors for Suzuki-Miyaura couplings. beilstein-journals.org Another metal-free strategy involves a DBU-promoted tandem cycloaromatization reaction of dicyanoalkenes and fluorinated conjugated sulfinyl imines to produce trifluoromethyl arenes. rsc.org Furthermore, an unconventional low-temperature, gas-phase synthesis of biphenyls has been demonstrated through the reaction of phenylethynyl radicals with dienes, which proceeds via a phenylethynyl addition–cyclization–aromatization mechanism. rsc.org

Direct Trifluoromethylation of Aromatic Systems

An alternative to constructing the biphenyl core with a pre-installed trifluoromethyl group is the direct introduction of the CF₃ group onto a biphenyl scaffold. This approach can be advantageous in certain synthetic strategies.

Direct trifluoromethylation of arenes can be achieved through various methods, often involving radical pathways. acs.org Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from suitable precursors, which can then react with aromatic compounds. nih.gov Bismuth-catalyzed C–H trifluoromethylation of (hetero)arenes using CF₃SO₂Cl under light irradiation has also been reported. acs.org Copper-mediated trifluoromethylation using reagents like phenyl trifluoromethyl sulfoxide (B87167) has been developed to generate "CuCF₃" species that can effectively trifluoromethylate aryl iodides and activated aryl bromides. acs.org

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C₁₃H₉F₃ | 222.21 g/mol | 393-27-1 |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 g/mol | 98-80-6 |

| 2,2′-dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20 g/mol | 1223-31-0 |

| 3,3'-bitolyl | C₁₄H₁₄ | 182.26 g/mol | 612-75-9 |

| decafluorobiphenyl | C₁₂F₁₀ | 334.10 g/mol | 434-90-2 |

| 3-Acetyl-4′-(trifluoromethyl)biphenyl | C₁₅H₁₁F₃O | 264.24 g/mol | 638214-18-3 |

Electrophilic Trifluoromethylation: Reagent Development and Applications

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group. The development of shelf-stable and reactive electrophilic trifluoromethylating reagents has been a major focus in organofluorine chemistry.

Historically, the concept of an electrophilic "CF₃⁺" species was met with skepticism due to the high electronegativity of the trifluoromethyl group. However, in 1984, Yagupolskii and co-workers demonstrated the feasibility of electrophilic trifluoromethylation using S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.orgchem-station.com These first-generation reagents were effective in trifluoromethylating soft nucleophiles like thiophenolates. beilstein-journals.org

This pioneering work spurred the development of a diverse array of more stable and versatile reagents. Among the most prominent are the hypervalent iodine compounds, often referred to as Togni reagents, and the sulfonium (B1226848) salts developed by Umemoto. beilstein-journals.orgchem-station.comnih.gov Togni's reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are now widely used due to their stability and broad substrate scope. nih.govtcichemicals.com Umemoto's reagents, like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, are also commercially available and highly effective for the trifluoromethylation of a range of nucleophiles. beilstein-journals.orgnih.gov The synthesis of these Umemoto-type reagents can even start from biphenyl precursors. beilstein-journals.org Other notable contributors to the arsenal (B13267) of electrophilic trifluoromethylating agents include Shibata, Shreeve, and Magnier, who have developed reagents with varying reactivity and stability profiles. beilstein-journals.org

These reagents are believed to react via the transfer of a trifluoromethyl group to a nucleophilic substrate. For the synthesis of this compound, this could involve the reaction of a suitable biphenyl nucleophile, such as a biphenyl Grignard or organolithium reagent, with an electrophilic trifluoromethylating agent.

| Reagent Type | Key Developers | Example Reagent |

| Sulfonium Salts | Yagupolskii, Umemoto, Shreeve | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate |

| Hypervalent Iodine | Togni | 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one |

| Sulfoximine Salts | Shibata | Trifluoromethylsulfoximine salts |

Radical Trifluoromethylation: Initiation and Propagation Mechanisms

Radical trifluoromethylation offers a complementary approach to electrophilic methods and is particularly useful for the functionalization of arenes. Many reagents initially designed for electrophilic trifluoromethylation can also serve as sources of the trifluoromethyl radical (•CF₃) under appropriate conditions, often involving an electron transfer (ET) process. nih.gov

Initiation: The generation of the •CF₃ radical is the critical first step. This can be achieved through several methods:

From Electrophilic Reagents: Reagents like Togni's and Umemoto's can undergo single-electron reduction to generate a radical anion, which then fragments to release the •CF₃ radical.

From Radical Precursors: Reagents such as trifluoroiodomethane (CF₃I), sodium triflinate (CF₃SO₂Na), and zinc(II) bis(trifluoromethanesulfinate) (Zn(SO₂CF₃)₂) are well-established sources of •CF₃ radicals upon thermal or photochemical initiation. tcichemicals.com

Propagation: Once generated, the highly electrophilic •CF₃ radical readily adds to the aromatic π-system of biphenyl. This addition is typically not highly regioselective, leading to a mixture of isomers. The resulting cyclohexadienyl radical can then be oxidized to the corresponding cation, which loses a proton to afford the trifluoromethylated biphenyl. The specific propagation mechanism can vary depending on the reaction conditions and the presence of oxidants or other additives.

Photoinduced and Electrochemical Trifluoromethylation

Modern synthetic methods increasingly utilize light or electricity to drive chemical transformations under mild conditions.

Photoinduced Trifluoromethylation: This method often employs a photocatalyst that, upon absorbing visible light, becomes a potent oxidant or reductant. rsc.org In a typical cycle for trifluoromethylating biphenyl, an excited-state photocatalyst can transfer an electron to a trifluoromethyl source, such as CF₃I or Togni's reagent, to generate the •CF₃ radical. rsc.orgacs.org This radical then adds to the biphenyl ring as described in the radical trifluoromethylation mechanism. The advantages of this approach include mild reaction conditions and high functional group tolerance. rsc.org

Electrochemical Trifluoromethylation: Electrochemical methods offer a reagent-less approach to generating the trifluoromethyl radical. By applying an electric potential, a trifluoromethyl source can be oxidized or reduced at an electrode to produce the •CF₃ radical. For instance, the anodic oxidation of the trifluoroacetate (B77799) anion (CF₃COO⁻) can lead to the formation of the •CF₃ radical. This radical can then react with biphenyl present in the electrolyte solution. This technique avoids the use of potentially hazardous or expensive radical initiators.

Derivatization and Functionalization of the Biphenyl Core

Once the this compound scaffold is in hand, further derivatization can be carried out to introduce additional functional groups, leading to a wide range of analogs with potentially interesting properties.

Regioselective Introduction of Functional Groups

The introduction of new functional groups onto the this compound core is governed by the directing effects of the existing substituents and the reaction conditions. The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions meta to the CF₃ group on the same ring (positions 3', 5', and to a lesser extent, the other ring).

Achieving regioselectivity that goes against the inherent electronic bias of the substrate often requires more sophisticated strategies. For instance, directed ortho-metalation can be employed if a suitable directing group is present on the biphenyl scaffold. Ligand-controlled catalysis is another powerful approach where the ligand on a metal catalyst can steer a reactant to a specific position, overriding the substrate's natural reactivity. organic-chemistry.orgnih.gov While specific examples for this compound are not abundant, these general principles of regiocontrol are applicable.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is an important area, particularly for applications in medicinal chemistry and materials science. Chirality can be introduced in several ways:

Advanced Characterization and Analytical Techniques in 3 Trifluoromethyl Biphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Trifluoromethyl)biphenyl, offering insights into the chemical environment of its constituent atoms. ed.ac.uk

High-resolution ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm the identity and purity of this compound. The ¹H NMR spectrum displays characteristic signals for the aromatic protons, while the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the biphenyl (B1667301) backbone and the trifluoromethyl group. rsc.orgrsc.org The ¹⁹F NMR spectrum is particularly informative, showing a singlet for the CF₃ group at a characteristic chemical shift. rsc.orgrsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| ¹H | 7.75 – 7.30 | m | - | rsc.org |

| ¹³C | 141.9, 139.1, 130.7, 127.9, 127.5, 127.4, 127.1, 126.8, 126.7, 126.2, 123.2, 116.0 | - | ¹JCF = 273.6 Hz | rsc.org |

| ¹⁹F | -62.4 | s | - | rsc.org |

Note: Chemical shifts and coupling constants can vary depending on the solvent and specific derivative of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" of this compound by probing its vibrational modes. biointerfaceresearch.comkurouskilab.com The IR spectrum typically shows strong absorptions corresponding to C-F stretching vibrations of the trifluoromethyl group, as well as C-H and C=C stretching and bending modes of the aromatic rings. rsc.org Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information on the biphenyl backbone vibrations. biointerfaceresearch.com

Table 2: Key Vibrational Frequencies for a this compound Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-F Stretch | ~1121-1342 | IR | rsc.org |

| C=C Aromatic Stretch | ~1407-1493 | IR | rsc.org |

| C-H Aromatic Stretch | ~3065-3029 | IR | beilstein-journals.org |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to study its fragmentation patterns. rsc.org Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly used. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. nist.gov Analysis of the fragmentation pattern can provide further structural confirmation by identifying characteristic losses, such as the loss of a fluorine atom or the trifluoromethyl group.

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Ion | Calculated m/z | Found m/z | Method | Reference |

|---|---|---|---|---|

| [M]⁺ | 222.0707 | Not specified | Not specified | Not specified |

| [M+H]⁺ | 501.0621 | 501.0619 | ESI+ | umich.edu |

| [M]⁺ | 560.1519 | 560.1514 | FAB | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

UV-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the this compound molecule. youtube.com The biphenyl chromophore gives rise to characteristic absorption bands in the UV region. omlc.orgnist.gov The position and intensity of these bands can be influenced by the trifluoromethyl group and other substituents. Fluorescence and phosphorescence spectroscopy provide information about the excited states of the molecule, including their lifetimes and quantum yields. youtube.com Some derivatives of this compound have been shown to exhibit fluorescence, with emission properties dependent on the molecular structure and environment. researchgate.net

Table 4: Electronic Spectroscopy Data for a Biphenyl Derivative

| Technique | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| UV-Vis Absorption | 247.5 | 16,000 | Cyclohexane (B81311) | omlc.org |

| Fluorescence Emission | ~300-350 | - | Cyclohexane | omlc.org |

Note: Data is for the parent biphenyl compound and will vary for this compound.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Analysis

Table 5: Representative Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4(1)22 or P4(3)22 |

| a, b (Å) | 96.51 |

| c (Å) | 148.55 |

Note: Data is for a bovine rhodopsin crystal, a complex biological molecule, and is illustrative of the type of data obtained from X-ray diffraction. nih.gov Specific data for this compound would be required for a direct comparison.

Computational Chemistry and Theoretical Insights into 3 Trifluoromethyl Biphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a central tool for investigating the molecular and electronic properties of organic compounds. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311+G(d,p), are frequently employed to model fluorinated aromatic systems with a high degree of accuracy. mdpi.comresearchgate.net

DFT calculations provide a detailed description of the electronic structure, including the distribution of electron density and the nature of chemical bonds. The optimized geometry serves as the foundation for all subsequent calculations of properties like molecular orbitals and spectroscopic signatures. researchgate.net Studies on related fluorinated biphenyls have shown that calculated structures agree well with experimental results from techniques like X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comtaylorandfrancis.com

Below is a table of representative FMO data calculated for a related compound, illustrating the type of information derived from these analyses.

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.549 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.511 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 7.038 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 8.549 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.511 |

| Global Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 3.5185 |

| Chemical Potential (µ) | The escaping tendency of electrons (-(I+A)/2) | -5.03 |

Note: Data presented is illustrative, based on calculations for a molecule with similar functional groups (gammaxene) using the B3LYP/6-311G(d,p) level of theory. biointerfaceresearch.com

DFT calculations are a reliable method for predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that closely matches experimental data. mdpi.comresearchgate.net This correlation aids in the assignment of specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra. sigmaaldrich.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption maxima (λmax) in a UV-Vis spectrum. biointerfaceresearch.com For complex molecules, these theoretical predictions are invaluable for interpreting and validating experimental spectroscopic results. nih.gov

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) Analysis

MEP and NBO analyses provide deeper insights into the charge distribution and bonding interactions within a molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Color-coding is typically used: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net For 3-(Trifluoromethyl)biphenyl, the MEP map would be expected to show a significant region of positive potential around the highly electronegative fluorine atoms of the -CF3 group and negative potential associated with the π-electron clouds of the phenyl rings. sigmaaldrich.com

Natural Bonding Orbital (NBO) analysis examines interactions between orbitals to understand charge delocalization, hyperconjugation, and intramolecular bonding. sigmaaldrich.comdergipark.org.tr It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization. nih.gov

Theoretical Studies on Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com DFT calculations allow for the determination of the energy barriers (activation energies) associated with a reaction pathway, providing a quantitative measure of the reaction's feasibility. researchgate.net

For reactions involving this compound, theoretical studies could model processes such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. The calculations would reveal the step-by-step electronic and structural changes that occur, such as bond formation and cleavage. mdpi.com For instance, studies on the reactions of SF5CF3 with various ions have used theoretical calculations to explain the observed product distributions by analyzing the energetics of different dissociation pathways. researchgate.net

Analysis of Non-Covalent Interactions in Crystal Structures and Solutions

Non-covalent interactions are crucial in determining the supramolecular assembly, crystal packing, and behavior of molecules in solution. ucl.ac.uk The trifluoromethyl group is known to participate in a variety of these weak interactions.

C-H...F-C Interactions: These are a type of weak hydrogen bond where a C-H bond acts as the donor and a fluorine atom from the -CF3 group acts as the acceptor.

π-π Stacking: Aromatic rings can stack on top of each other. The introduction of the electron-withdrawing -CF3 group makes the substituted phenyl ring electron-deficient. This can lead to strong π-π stacking interactions with electron-rich aromatic systems. nih.gov Studies on 3,5-bis(trifluoromethyl)benzyl moieties have shown that even stacking between two electron-deficient rings can occur, driven by weak F···π and F···F contacts. researchgate.net

Hydrogen Bonding: While the -CF3 group itself is a poor hydrogen bond acceptor, other functional groups on the biphenyl (B1667301) scaffold or in surrounding solvent molecules can form conventional hydrogen bonds. mdpi.com

Computational and X-ray diffraction studies on related molecules have quantified these interactions, measuring specific distances and angles to confirm their presence and strength. researchgate.netmdpi.com For example, F···π contacts have been observed with distances around 3.03 Å, and π-π stacking distances between electron-deficient rings have been measured at approximately 3.75 Å. researchgate.net These interactions play a defining role in the solid-state architecture of trifluoromethyl-containing compounds. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical relationships between the structural features of a series of compounds and their biological activities. For biphenyl derivatives, 3D-QSAR models have been successfully developed to understand their interactions with various biological targets. These models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For instance, 3D-QSAR pharmacophore modeling has been applied to biphenyl derivatives as nonsteroidal aromatase inhibitors, which are crucial in the treatment of estrogen-receptor-positive breast cancer. mdpi.com In one such study, a four-point pharmacophore model was developed, identifying key features for inhibitory activity: two hydrogen-bond acceptors and two aromatic rings. This model demonstrated high statistical significance with a correlation coefficient (R²) of 0.977 for the training set and excellent predictive power with a cross-validated correlation coefficient (Q²) of 0.946 for the external test set. mdpi.com The insights from these models can guide the design of more potent biphenyl-based aromatase inhibitors.

Similarly, multifaceted 3D-QSAR analyses have been performed on biphenyl analogues as aromatase inhibitors, employing methods like Self-Organizing Molecular Field Analysis (SOMFA), Field, and Gaussian-based approaches. researchgate.net These studies have yielded robust models that explain the variation in biological activity based on the pharmacophoric features of the molecules. researchgate.net The biphenyl moiety, by enhancing lipophilicity, improves the accessibility of the ligand to the target enzyme. researchgate.net

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding mode and affinity of biphenyl derivatives. For example, molecular docking studies have been used to investigate the interaction of biphenyl-based compounds with human and murine programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. researchgate.net These studies, often combined with molecular dynamics simulations, provide an atomistic picture of the binding event and can unravel the structural determinants of species' specificity, offering valuable clues for the design of next-generation anti-PD-L1 molecules. researchgate.net

While not exclusively focused on this compound, these studies on related biphenyl derivatives highlight the methodologies that can be applied to predict its biological activity and binding interactions. The trifluoromethyl group at the 3-position would significantly influence the electronic and steric properties of the biphenyl scaffold, and its impact on binding affinity and selectivity could be effectively modeled using QSAR and molecular docking approaches.

Table 1: Examples of QSAR Studies on Biphenyl Derivatives

| Study Type | Target | Key Findings | Reference |

| 3D-QSAR Pharmacophore Modeling | Aromatase Inhibition | A four-point pharmacophore model (2 H-bond acceptors, 2 aromatic rings) with high predictive power (R²=0.977, Q²=0.946) was developed. | mdpi.com |

| Multifaceted 3D-QSAR Analysis | Aromatase Inhibition | Statistically robust models were generated using SOMFA, Field, and Gaussian approaches, highlighting essential pharmacophoric features for activity. | researchgate.net |

| 3D-QSAR using Genetic Function Approximation | Anti-inflammatory Activity | The model revealed the importance of thermodynamic, structural, and electronic parameters in governing the anti-inflammatory activity of flurbiprofen (B1673479) analogues. | diva-portal.org |

Computational Exploration of Photophysical Properties (e.g., Dual-State Emission, Room Temperature Phosphorescence)

The unique photophysical properties of organic molecules are increasingly being explored for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in understanding and predicting properties like dual-state emission and room-temperature phosphorescence (RTP).

Dual-state emission (DSE) is a phenomenon where a molecule exhibits fluorescence in both solution and aggregated or solid states. mdpi.comnih.gov This property is highly desirable as it overcomes the limitations of traditional fluorophores that often suffer from aggregation-caused quenching. Computational studies on various organic luminogens have shown that DSE can arise from different mechanisms, including the formation of emissive twisted intramolecular charge transfer (TICT) states or the restriction of intramolecular rotations in the aggregated state. For biphenyl derivatives, dual fluorescence has been observed, originating from a locally excited state and a charge transfer state, with the nature of the excited states being solvent-dependent. researchgate.net The introduction of a strong electron-withdrawing group like trifluoromethyl (-CF3) on the biphenyl scaffold would be expected to enhance intramolecular charge transfer (ICT) character in the excited state, potentially leading to interesting solvatochromic and emissive properties. researchgate.net

Room-temperature phosphorescence (RTP) is another intriguing photophysical phenomenon with applications in bioimaging and data encryption. Achieving efficient RTP in purely organic molecules is challenging but can be facilitated by promoting intersystem crossing (ISC) from the singlet to the triplet excited state. The presence of heavy atoms or specific molecular packing in the solid state can enhance spin-orbit coupling, a key factor for efficient ISC. While experimental studies on the RTP of 3-(Trifluoromethyl)bhenyl are not widely reported, computational investigations on related systems provide valuable insights. For instance, theoretical studies on polychlorinated biphenyls have explored their phosphorescent properties. nih.gov The introduction of a trifluoromethyl group could potentially influence the rate of intersystem crossing and the lifetime of the triplet state. rsc.org Computational modeling can be employed to calculate the energies of singlet and triplet excited states and the spin-orbit coupling matrix elements to predict the likelihood of RTP.

DFT and TD-DFT calculations are essential tools for exploring the photophysical properties of molecules like this compound. These methods can be used to calculate optimized geometries of the ground and excited states, vertical excitation energies, and emission energies. researchgate.net For example, DFT studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide have been used to compute the HOMO-LUMO gap and molecular electrostatic potential, providing insights into the electronic behavior of molecules containing trifluoromethyl groups. mdpi.comresearchgate.net Such computational approaches would be invaluable in the rational design of novel this compound derivatives with tailored photophysical properties.

Table 2: Computationally Explored Photophysical Phenomena in Biphenyl Derivatives and Related Compounds

| Photophysical Property | Key Computational Insights | Relevant Molecular Features | Reference |

| Dual Fluorescence | Observation of both locally excited and charge transfer emission states, with solvent-dependent character. | Acceptor-substituted 1-arylpyrenes, including biphenyl derivatives. | researchgate.net |

| Dual-State Emission | Luminescence in both solution and solid states, often linked to aggregation-induced emission (AIE) characteristics or specific molecular orientations. | Cyanostilbene derivatives, various organic luminogens. | mdpi.comnih.gov |

| Room-Temperature Phosphorescence | Enhanced intersystem crossing through mechanisms like heavy-atom effects or specific molecular packing that promotes spin-orbit coupling. | Polychlorinated biphenyls, space-confined bridged phosphors. | nih.govacs.org |

| Solvatochromism | Linear dependence of the Stokes shift on the orientational polarizability of the solvent, indicative of intramolecular charge transfer. | α-(N-Biphenyl)-substituted 2,2'-bipyridine-based push-pull fluorophores. | mdpi.com |

Advanced Research Applications of 3 Trifluoromethyl Biphenyl Derivatives

Design and Synthesis of Functional Materials

The functionalization of the biphenyl (B1667301) core with a trifluoromethyl group allows for the precise tuning of molecular properties, leading to the development of novel materials for electronic and optical applications. The rigidity of the biphenyl unit provides a stable, well-defined molecular architecture, while the -CF₃ group modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge transport and photophysical behavior.

In the field of Organic Light-Emitting Diodes (OLEDs), particularly for high-energy blue emission, the development of suitable host materials is critical. An ideal host must possess a high triplet energy (T₁) to prevent energy back-transfer from the phosphorescent or TADF emitter, as well as balanced charge transport capabilities to ensure efficient recombination of electrons and holes within the emissive layer. ep2-bayreuth.de

Derivatives incorporating the trifluoromethyl-biphenyl moiety are promising candidates for host materials. The biphenyl core, especially with a non-conjugated meta-linkage, helps to maintain a high triplet energy. ep2-bayreuth.de The introduction of the electron-withdrawing -CF₃ group can create a bipolar character in the molecule, facilitating both electron and hole transport. uni-bayreuth.de For instance, a host material featuring a meta-linked biphenyl unit to decouple the electron-accepting and electron-donating parts of the molecule achieved a high triplet energy of 2.81 eV and good thermal stability, with a glass transition temperature (Tg) of 132 °C. ep2-bayreuth.de OLEDs fabricated with such biphenyl-based hosts have demonstrated strong performance.

Recent research has also focused on co-host systems to further optimize device efficiency. In one study, a co-host system was used with new Thermally Activated Delayed Fluorescence (TADF) emitters that feature trifluoromethyl-substituted benzene (B151609) cores. A sky-blue OLED using this system achieved a high external quantum efficiency (EQE) of up to 26.1%, with a limited efficiency roll-off, retaining an EQE of 24% at a luminance of 1000 cd/m². acs.org Another device using a carbazole-substituted biphenyl as the host for a blue carbene emitter reached an external quantum efficiency of 8.7% at 100 cd/m². ep2-bayreuth.de

| Host Material Type | Emitter Type | Max. External Quantum Efficiency (EQE) | Luminance for EQE | Reference |

|---|---|---|---|---|

| Carbazole-substituted biphenyl | Ir(dbfmi) (Blue Phosphor) | 8.7% | 100 cd/m² | ep2-bayreuth.de |

| Meta-linked biphenyl (MBPTRZ) | FIrpic (Blue Phosphor) | 7.0% | Not Specified | ep2-bayreuth.de |

| SimCP:oCF₃-T2T (Co-Host) | 4CzIPN (TADF) | 26.1% | Not Specified | acs.org |

| SimCP:oCF₃-T2T (Co-Host) | 4CzIPN-CF₃ (TADF) | 23.1% | Not Specified | acs.org |

The development of organic semiconductors with balanced transport of both holes and electrons (ambipolarity) is essential for fabricating complementary logic circuits. rsc.org Trifluoromethyl-substituted biphenyls have been successfully integrated as electron-accepting units into conjugated polymers for use in Organic Field-Effect Transistors (OFETs). The inclusion of the -CF₃ group enhances moisture resistance and oxidative stability due to its effect on the material's HOMO energy level.

One study reported an ambipolar conjugated polymer, CF₃-PBTV, which incorporates a trifluoromethyl-substituted biphenyl as the acceptor unit. This material demonstrated excellent ambipolarity with well-balanced hole and electron mobilities of 0.065 and 0.078 cm² V⁻¹ s⁻¹, respectively. The resulting OFETs showed a high on/off ratio of approximately 10⁷ and remarkable ambient stability, with performance remaining nearly unchanged after 90 days without encapsulation. Another series of amorphous conjugated polymers also utilized a 2,2'-bis(trifluoromethyl)biphenyl (B1304852) acceptor unit with various donors. The polymer PBPV-FLO exhibited the highest performance in this series, with a hole mobility of 0.0152 cm² V⁻¹ s⁻¹ and an electron mobility of 0.0120 cm² V⁻¹ s⁻¹. These devices also showed annealing-free characteristics and excellent ambient stability.

| Polymer | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Ambient Stability |

|---|---|---|---|---|

| CF₃-PBTV | 0.065 | 0.078 | ~10⁷ | Stable for 90 days |

| PBPV-FLO | 0.0152 | 0.0120 | Not Specified | Stable for 90 days |

Fluorinated biphenyl derivatives are fundamental components in the formulation of modern liquid crystal (LC) mixtures used in thin-film transistor liquid crystal displays (TFT-LCDs). The incorporation of fluorine or trifluoromethyl groups can significantly alter key physical properties such as melting point, viscosity, birefringence (Δn), and dielectric anisotropy (Δε). These modifications are crucial for optimizing display performance, including response time and contrast ratio.

For example, a high-performance trifluorinated biphenyl derivative was designed for advanced LC applications, offering exceptional thermal stability, low viscosity, and optimal dielectric anisotropy. figshare.com These properties are essential for creating fast-response LCDs. The modification of LC mixtures with such compounds can lead to improved performance; for instance, doping a standard mixture with a high-Δn trifluoro-terphenyl compound can help achieve the desired 2π phase change in a thinner cell gap, which is a key strategy for reducing response times. ucf.edu Research has shown that LC mixtures developed for augmented reality displays can achieve an average phase-to-phase response time of ~2 ms (B15284909) at 40°C in a 1.7 µm cell gap. researchgate.net The biphenyl core provides the necessary rigidity and rod-like shape (calamitic structure) for mesophase formation, while the terminal -CF₃ group influences the intermolecular forces that govern the phase behavior and electro-optical response.

| Property | Benefit for LC Displays | Reference |

|---|---|---|

| Exceptional Thermal Stability | Ensures reliability in demanding electronic applications. | figshare.com |

| Low Viscosity | Contributes to faster switching and response times. | researchgate.net |

| Optimal Dielectric Anisotropy (Δε) | Allows for low-voltage operation. | figshare.com |

| High Birefringence (Δn) | Enables thinner cell gaps, leading to faster response times. | researchgate.net |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The biphenyl unit is a common structural motif in linkers due to its rigidity and linear geometry, which facilitates the formation of robust, porous networks. While direct examples of 3-(trifluoromethyl)biphenyl as a primary linker are emerging, the functionalization of biphenyl-based linkers with groups like -CF₃ is a key strategy for tuning the properties of MOFs. army.mil

Introducing a trifluoromethyl group onto the linker can modify the chemical environment within the pores, altering the framework's affinity for specific guest molecules. This is advantageous for applications in selective gas adsorption and separation. Furthermore, the electronic properties of the linker can influence the catalytic activity of the metal nodes. nih.govnih.gov Bimetallic MOFs, which contain two different types of metal ions, can exhibit synergistic effects, and the properties of the organic linker are crucial in mediating these interactions. nih.govresearchgate.net Porous organic polymers (POPs), which are related amorphous materials, also utilize rigid aromatic building blocks like biphenyl to create high-surface-area structures for applications in catalysis and adsorption. epfl.chmdpi.com The chemical tunability of the biphenyl linker with functional groups such as -CF₃ allows for the rational design of these porous materials for targeted applications.

Development of Catalytic Systems and Ligands

Derivatives of this compound are relevant to catalysis in two primary ways: their synthesis is often achieved through catalytic cross-coupling reactions, and they can be used as ligands to modify the behavior of metal catalysts. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling, is a widely used method for synthesizing biphenyl derivatives. researchgate.net

More significantly, the trifluoromethyl-biphenyl scaffold can be incorporated into ligands to tune the steric and electronic properties of a catalyst. The -CF₃ group is strongly electron-withdrawing, which can significantly impact the reactivity of the metal center to which the ligand is coordinated. For example, a bulky phosphine (B1218219) ligand, di(1-adamantyl)-2-trifluoromethyphenylphosphine, was synthesized and used in gold(I) catalysis. nih.govnih.gov The trifluoromethyl group projects toward the metal center, influencing its steric environment. Gold(I) complexes with this ligand demonstrated higher catalytic activity for the cycloisomerization of an N-propargyl benzamide (B126) compared to its non-fluorinated biphenyl analogue (AdJohnPhos). The initial turnover frequency (TOF) was over three times greater, highlighting the beneficial effect of the trifluoromethyl substituent on the ligand's performance. nih.gov Additionally, main-group elements like bismuth have been used to catalyze the direct C-H trifluoromethylation of arenes under light irradiation, representing another avenue where trifluoromethyl-containing compounds are central to catalytic processes. acs.org

Investigation of Biomolecular Interactions and Mechanisms

In medicinal chemistry and drug design, the trifluoromethyl group is a highly valued substituent. Its inclusion in a drug candidate can profoundly enhance key properties. The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation and thus increasing the compound's stability in vivo. Furthermore, the -CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with biological targets.

The this compound moiety combines these benefits with a biphenyl scaffold that can be tailored to fit into the binding pockets of proteins and other biological macromolecules. The rigid structure of the biphenyl allows for a defined orientation of substituents, while the trifluoromethyl group can engage in specific interactions and improve pharmacokinetic properties.

A notable example is the development of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives as potent inhibitors of drug-resistant bacteria. These compounds were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The research demonstrated that specific derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL for certain strains, showcasing the potential of this chemical scaffold in addressing antibiotic resistance.

Modulation of Enzyme Activity and Receptor Binding Mechanisms

Derivatives of this compound have been extensively investigated as modulators of various enzymes and receptors, demonstrating the versatility of this chemical moiety in designing potent and selective ligands for critical biological targets.

One significant area of research involves N-aryl-N'-methylguanidines bearing a 3-(trifluoromethyl)phenyl group, which have been developed as prospective PET radioligands that target the open channel of the N-Methyl-D-aspartate (NMDA) receptor. The replacement of a 3-iodo substituent with a 3-trifluoromethyl group was found to nearly double the binding affinity at the phencyclidine (PCP) binding site within the NMDA receptor channel. This enhancement underscores the favorable interactions imparted by the trifluoromethyl group. Structure-activity relationship (SAR) studies on a wide array of these derivatives revealed that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group is crucial for high-affinity binding. Several compounds from this class exhibited the desired low nanomolar affinity, making them strong candidates for development as PET imaging agents to study neuropsychiatric disorders linked to NMDA receptor dysfunction. nih.gov

In the field of oncology, biphenyl derivatives containing the trifluoromethyl group have been identified as effective androgen receptor (AR) antagonists and degraders. These bifunctional molecules are designed to more completely inhibit the AR signaling pathway, which is a key driver in prostate cancer. Such compounds have shown potent antiproliferative activity in both wild-type and enzalutamide-resistant prostate cancer cell lines, offering a promising strategy to overcome treatment resistance. researchgate.net

Furthermore, derivatives incorporating this scaffold have been developed as antagonists for the 5-HT7 receptor, a target implicated in depression and neuropathic pain. For instance, aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated, with specific substitutions on the biphenyl ring influencing binding affinity. nih.gov Another notable application is the development of γ-secretase modulators, such as 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid, for Alzheimer's disease research. These molecules allosterically modulate the activity of γ-secretase, an enzyme complex involved in the formation of β-amyloid plaques, without interfering with other critical signaling pathways like Notch. google.com

| Derivative Class | Biological Target | Observed Effect | Therapeutic Area |

|---|---|---|---|

| N'-(3-(Trifluoromethyl)phenyl) derivatives of N-aryl-N'-methylguanidines | NMDA Receptor (PCP binding site) | High-affinity binding (low nM) | Neuropsychiatric Disorders |

| Biphenyl derivatives | Androgen Receptor (AR) | Antagonism and degradation | Prostate Cancer |

| Aryl biphenyl-3-ylmethylpiperazines | 5-HT7 Receptor | Antagonism | Depression, Neuropathic Pain |

| Substituted [1,1'-biphenyl]-4-yl derivatives | γ-Secretase | Allosteric modulation | Alzheimer's Disease |

Influence on ADME-related Molecular Interactions (e.g., metabolic stability, membrane permeability at a molecular level)

The physicochemical properties conferred by the trifluoromethyl group play a critical role in overcoming common challenges in drug development related to absorption, distribution, metabolism, and excretion (ADME). The strong carbon-fluorine bond and the electron-withdrawing nature of the CF3 group significantly influence molecular interactions that govern a compound's pharmacokinetic profile.

Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. In studies of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that specific position but also provided a "global" protective effect, shielding other parts of the molecule from metabolic attack. researchgate.net This resulted in a dramatic reduction in the number of metabolic products formed in liver microsome assays. researchgate.net Similarly, research on biphenyl derivatives has shown that strategic fluorination can stabilize the molecule against metabolic degradation. For example, blocking a metabolically labile position, such as the 4'-position on a biphenyl ring, with a fluorine atom can completely prevent metabolism at that site. nih.gov

| Original Compound Structure | Trifluoromethyl-Containing Analog | Metabolic Outcome | Reference |

|---|---|---|---|

| Picornavirus inhibitor with methyl-oxadiazole | Analog with trifluoromethyl-oxadiazole | Reduced number of metabolites from 8 to 2 | researchgate.net |

| Flurbiprofen (B1673479) | 4'-Fluoro-flurbiprofen | Completely stable to metabolism in C. elegans and rat liver microsomes | nih.gov |

Membrane Permeability: The trifluoromethyl group increases the lipophilicity of a molecule, a key factor for passive diffusion across biological membranes. The Hansch parameter (π), a measure of lipophilicity, for a CF3 group is +0.88. This enhanced lipophilicity can improve a drug's ability to penetrate cell membranes and the blood-brain barrier. Studies have demonstrated that substituting a methyl group with a trifluoromethyl group is a viable strategy to increase the membrane permeability of di- and tri-peptides. researchgate.netgoogle.com This effect is attributed to the CF3 group's ability to reduce the polarity of nearby functional groups and favorably interact with the lipid bilayer, thus facilitating transport into the cell. google.com

Scaffolds for Chemical Biology Probes

The same properties that make this compound derivatives attractive as therapeutic agents also make them excellent scaffolds for creating chemical biology probes. These probes are essential tools for studying biological systems, visualizing molecular targets, and elucidating mechanisms of action.

A prime example is the development of PET (Positron Emission Tomography) radioligands based on the N'-(3-(trifluoromethyl)phenyl)-N-aryl-N'-methylguanidine scaffold. nih.gov PET is a powerful non-invasive imaging technique that requires high-affinity and specific molecular probes labeled with a positron-emitting isotope (like carbon-11 (B1219553) or fluorine-18). The goal of this research was to create a probe to image and quantify NMDA receptors in the human brain, which would be invaluable for studying diseases like Alzheimer's and schizophrenia. nih.gov The this compound core provided the necessary binding affinity and structural foundation. By incorporating a labeling site for a positron emitter, these high-affinity ligands are transformed from potential drugs into sophisticated tools for in vivo imaging, allowing researchers to visualize receptor density and function in real-time. nih.gov The stability and favorable pharmacokinetic properties imparted by the trifluoromethyl group are crucial for ensuring the probe reaches its target in sufficient concentration and remains intact long enough for imaging.

Applications in Agrochemical Research and Development

The trifluoromethyl group is a prevalent feature in modern agrochemicals, where it is used to enhance the efficacy, stability, and bioavailability of active ingredients. researchgate.net The this compound structure and related trifluoromethyl-aryl motifs are found in various classes of pesticides, including insecticides and fungicides.

In insecticide development, trifluoromethylphenyl amides (TFMPAs) have shown significant adulticidal, larvicidal, and repellent activity against mosquitoes like Aedes aegypti. nih.gov The trifluoromethyl group in these compounds is crucial for their biological activity and contributes to their bioavailability by increasing lipophilicity and metabolic stability, allowing them to effectively penetrate the insect cuticle and reach their neurological targets. researchgate.net

In the realm of fungicides, biphenyl-amide derivatives that incorporate a trifluoromethyl group have been developed for their activity against a wide range of phytopathogenic fungi. ccspublishing.org.cn A notable commercial example is Pyraziflumid, a fungicide whose synthesis involves a Suzuki coupling reaction to create a fluorine-containing biphenyl amine intermediate. herts.ac.uk Biphenyl itself is a known fungicide, and the addition of the trifluoromethyl group can enhance the potency and spectrum of activity of such molecules. acs.org

The rationale for using the trifluoromethyl group in agrochemicals is similar to that in pharmaceuticals: it enhances molecular stability against environmental and metabolic degradation, and its lipophilicity improves transport to the target site within the pest or plant. researchgate.net

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) derivatives, traditionally reliant on palladium-catalyzed cross-coupling reactions, is undergoing a green transformation. Future research is intensely focused on minimizing the environmental impact of these crucial industrial processes. Key innovations include the development of catalytic systems that operate in environmentally benign solvents like water, reducing the dependence on hazardous organic solvents. inovatus.es

A major trend is the design of highly efficient and recyclable catalysts. kobe-u.ac.jp This involves heterogenizing palladium catalysts by anchoring them onto supports such as polymers, silica, or nanoparticles. researchgate.netmdpi.com These supported catalysts combine the high reactivity of homogeneous systems with the practical benefits of easy separation and reuse, leading to a more cost-effective and sustainable process. researchgate.net For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has demonstrated high yields in Suzuki-Miyaura couplings at room temperature in pure water, with the catalyst being recycled multiple times without a significant loss in activity. researchgate.net

Furthermore, energy-efficient activation methods are being explored. Technologies such as microwave irradiation and flow chemistry are gaining prominence for their ability to significantly reduce reaction times and improve energy efficiency compared to conventional heating. dntb.gov.uamdpi.com Continuous flow reactors, in particular, offer precise control over reaction parameters, enhanced safety, and the potential for seamless integration into automated synthesis platforms, making them highly attractive for industrial-scale production. acs.orgacs.orgtandfonline.comsemanticscholar.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Biphenyl Synthesis

| Feature | Traditional Batch Methods | Green & Sustainable Methods |

|---|---|---|

| Solvents | Often hazardous organic solvents (e.g., Toluene, Dioxane) | Benign solvents (e.g., Water, Ethanol) or solvent-free conditions |

| Catalysts | Homogeneous Pd complexes, often with low recyclability | Heterogeneous, supported, or nanoparticle catalysts with high recyclability |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, flow chemistry for rapid and efficient heating |

| Waste Generation | Higher, due to solvent use and catalyst disposal | Lower, due to solvent recycling and catalyst reuse |

| Efficiency | Can be limited by heat and mass transfer | Enhanced efficiency and control, especially in flow systems |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

While the synthesis of the biphenyl core is well-established, future research will delve into more intricate functionalization strategies by exploring novel reactivity. A significant area of interest is the activation of otherwise inert C-H and C-F bonds. The trifluoromethyl group, known for its stability, presents a formidable challenge for selective C-F bond activation. The C-F bond is the strongest single bond to carbon, and its strength increases with further fluorination on the same carbon atom. rsc.orgrsc.orgnih.gov Despite this, methods for the catalytic, selective activation of a single C-F bond in trifluoromethyl arenes are emerging. rsc.orgrsc.orgnih.gov Such transformations would allow for the direct conversion of Ar-CF3 compounds into valuable Ar-CF2R derivatives, greatly expanding their utility in medicinal chemistry. rsc.orgrsc.orgnih.govnih.gov

Similarly, the direct functionalization of the biphenyl scaffold through C-H activation is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Research into nitrile-directed remote meta-C-H activation of biaryl compounds showcases a method to introduce functional groups at positions that are difficult to access through classical electrophilic aromatic substitution. nih.gov

Beyond conventional solution-phase chemistry, unconventional reaction mechanisms are being uncovered. Recent computational and experimental studies have revealed low-temperature, gas-phase pathways for biphenyl synthesis involving phenylethynyl radical additions. rsc.orgrsc.org These de-facto barrierless reactions challenge the traditional view of biphenyls as solely high-temperature products and open up new possibilities for their formation in diverse environments. rsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules and materials. annualreviews.org For compounds like 3-(trifluoromethyl)biphenyl and its derivatives, these computational tools can dramatically accelerate the development cycle. Generative ML models can explore vast chemical spaces to design novel molecular materials with desired properties, moving beyond human intuition and known structural motifs. nih.govfrontiersin.org

In the realm of materials science, ML models are being trained on large datasets from high-throughput quantum chemical simulations to predict the electronic and optical properties of organic semiconductors. nih.govdigitellinc.comannualreviews.org This allows for the rapid screening of thousands of potential candidates for applications in OLEDs or solar cells without the need for laborious synthesis and characterization. For instance, ML can predict properties like ionization energies and electronic gaps in seconds, a task that would take hours with traditional computational methods. digitellinc.com

Quantitative Structure-Property Relationship (QSPR) models, a subset of ML, can predict various physicochemical properties. For example, computational neural networks have been successfully used to predict the aqueous solubility of chlorinated biphenyls based on their molecular characteristics, a crucial parameter for assessing environmental impact and bioavailability. jst.go.jp Such models could be readily adapted for trifluoromethylated biphenyls to guide the design of molecules with optimized property profiles.

Development of Advanced Materials with Tunable Electronic and Optical Properties

The unique electronic properties of the trifluoromethyl group make this compound and its derivatives highly attractive building blocks for advanced materials. The strong electron-withdrawing nature of the -CF3 group significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels of a molecule. rsc.org This tuning capability is critical in the design of organic semiconductors for electronic devices. By strategically incorporating fluorine atoms, researchers can lower both HOMO and LUMO levels, which facilitates electron injection and enhances the material's stability against oxidation, making it suitable for n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) and OLEDs. rsc.org

In the field of liquid crystals (LCs), fluorinated biphenyls are indispensable components. researchgate.netnih.govnih.gov The introduction of fluorine atoms, including as -CF3 groups, can significantly alter the dielectric anisotropy (Δε), birefringence (Δn), and viscosity of the LC material. tandfonline.com These properties are crucial for the performance of liquid crystal displays (LCDs). For example, lateral fluorine substitution is a common strategy to increase the dielectric anisotropy, which is essential for low-voltage display operation. researchgate.net The development of novel fluorinated biphenyl structures will continue to be a driving force for creating next-generation display technologies with faster response times and higher energy efficiency. tandfonline.com

Table 2: Influence of Trifluoromethyl Group on Material Properties

| Property | Effect of -CF3 Group | Application |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | Organic Electronics (OLEDs, OFETs) |

| Electron Injection | Facilitates easier electron injection | n-type and ambipolar semiconductors |

| Oxidative Stability | Increases resistance to oxidation | Enhanced device lifetime and stability |

| Dielectric Anisotropy (Δε) | Often increases the value | Liquid Crystal Displays (LCDs) |

| Dipole Moment | Increases molecular dipole moment | Liquid Crystals, Ferroelectric Materials |

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future of research involving this compound lies at the convergence of multiple scientific disciplines. The synthesis of novel derivatives, a core pursuit of organic chemistry, provides the essential building blocks for innovation in other fields.

Chemistry and Materials Science: Synthetic chemists create new fluorinated biphenyl molecules whose electronic and optical properties are then investigated by materials scientists. This collaboration leads to the development of new liquid crystals, OLED components, and organic semiconductors. nih.govmdpi.com The ability to tune properties through precise chemical modification is a testament to the powerful synergy between these fields. rsc.orgtandfonline.com

Chemistry and Chemical Biology: The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Organic chemists synthesize novel drug candidates containing the this compound scaffold, which are then evaluated by chemical biologists and pharmacologists. Furthermore, the unique properties of fluorinated compounds make them suitable for use as probes in biological imaging or as tools to study protein-ligand interactions, leveraging techniques like ¹⁹F NMR spectroscopy. The exploration of fluorophenylhydroxamates as enzyme inhibitors, for instance, highlights how fluorination patterns can modulate biological activity, with structural insights guiding future drug design. nih.gov

This cross-disciplinary approach ensures that fundamental discoveries in synthesis and reactivity are translated into practical applications, from next-generation electronics to advanced therapeutic agents, underscoring the enduring relevance of core structures like this compound in modern science.

Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for synthesizing 3-(Trifluoromethyl)biphenyl derivatives?

- Methodological Answer : Dual nickel/palladium-catalyzed reductive cross-coupling is effective for synthesizing biphenyl derivatives. For example, 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl was synthesized at 65°C using petroleum ether/ethyl acetate (20:1 or 100:1) as solvents, yielding compounds characterized by NMR and HRMS . Precursors like 1-(bromomethyl)-3-(trifluoromethyl)benzene can be synthesized using N,N’-dibromo-5,5-dimethylhydantoin in acidic media .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound derivatives?

- Methodological Answer : H and C NMR are critical for verifying aromatic proton environments and carbon frameworks. For instance, in compound 39 (4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl), NMR resolved aromatic protons and trifluoromethyl groups, while HRMS confirmed molecular weights (e.g., calc. 337.0811, exp. 337.0817) . NIST spectral databases provide reference data for cross-validation .

Q. What are common precursors for introducing the trifluoromethyl group into biphenyl systems?

- Methodological Answer : Brominated intermediates like 1-(bromomethyl)-3-(trifluoromethyl)benzene are key precursors. These are synthesized via halogenation reactions under acidic conditions . Derivatives such as (3'-trifluoromethyl-[1,1'-biphenyl]-4-yl)methanol (CAS 773872-63-2) are cataloged for further functionalization .

Advanced Research Questions

Q. How does the trifluoromethyl group impact metabolic stability in biphenyl-based inhibitors?

- Methodological Answer : The trifluoromethyl group reduces metabolic oxidation, enhancing pharmacokinetic stability. For DPC423 (a Factor Xa inhibitor), LC/MS and NMR identified unusual metabolites, revealing that the trifluoromethyl group directs metabolic pathways away from oxidative degradation, prolonging half-life .

Q. What computational strategies predict the reactivity and binding affinity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties, while molecular docking simulates interactions with targets like Factor Xa. In DPC423, computational models predicted strong hydrogen bonding with Tyr228 and π-π stacking with Phe174, aligning with experimental IC values .

Q. How can researchers resolve contradictions in synthetic yields across studies?

- Methodological Answer : Comparative analysis of reaction parameters (e.g., solvent polarity, catalyst loading) is essential. For example, Pd(0)-catalyzed Suzuki couplings may vary in efficiency due to steric hindrance from the trifluoromethyl group. Troubleshooting includes optimizing ligand systems (e.g., bulky phosphines) or using microwave-assisted synthesis to enhance reaction rates .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.